molecular formula C26H33BrN4O4 B11528368 N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-[4-(pentyloxy)phenyl]ethanediamide

N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-[4-(pentyloxy)phenyl]ethanediamide

Cat. No.: B11528368
M. Wt: 545.5 g/mol
InChI Key: IRGHWVCRBOEAIQ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and a pentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a bromobenzoyl group through a nucleophilic substitution reaction.

    Attachment of the Ethyl Linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.

    Coupling with Pentyloxyphenyl Group: Finally, the ethyl-linked intermediate is coupled with a pentyloxyphenyl group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research focuses on its potential therapeutic effects, such as antipsychotic or neuroprotective properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide
  • N-{2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-methoxyphenyl)ethanediamide

Uniqueness

N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H33BrN4O4

Molecular Weight

545.5 g/mol

IUPAC Name

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-pentoxyphenyl)oxamide

InChI

InChI=1S/C26H33BrN4O4/c1-2-3-4-19-35-23-11-9-22(10-12-23)29-25(33)24(32)28-13-14-30-15-17-31(18-16-30)26(34)20-5-7-21(27)8-6-20/h5-12H,2-4,13-19H2,1H3,(H,28,32)(H,29,33)

InChI Key

IRGHWVCRBOEAIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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